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Compound of Interest

Compound Name: Opromazine hydrochloride

Cat. No.: B1265178

Note on Nomenclature: This guide focuses on Promazine hydrochloride. It is presumed that the
topic "Opromazine hydrochloride" contains a typographical error, as scientific literature and
chemical databases predominantly recognize "Promazine."

Promazine hydrochloride is a phenothiazine derivative that functions as a first-generation
antipsychotic agent. It is primarily utilized for the short-term management of disturbed behavior
and as an antiemetic.[1] Its therapeutic effects are intrinsically linked to its physicochemical
properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile.
This document provides a comprehensive overview of these properties for researchers,
scientists, and professionals in drug development.

Physicochemical Properties of Promazine
Hydrochloride

The fundamental physicochemical characteristics of Promazine hydrochloride are summarized
in the table below, providing a quantitative foundation for understanding its behavior in
biological and chemical systems.
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Property Value Source
Molecular Formula C17H21CIN2S [2]
Molecular Weight 320.88 g/mol [2]
Melting Point 174-176 °C [3]

pKa (Strongest Basic) 9.36 [1114]
logP (Octanol-Water) 4.55 (for free base) [1]
Aqueous Solubility Slightly soluble in water. [3]

Soluble in DMSO (64 mg/mL);
Solvent Solubility Slightly soluble in Chloroform [31[5]
and Methanol.

Detailed Analysis of Physicochemical Properties
Molecular Structure and Weight

Promazine hydrochloride has the chemical formula C17H21CIN2S and a molecular weight of
320.88 g/mol .[2] It is the hydrochloride salt of Promazine, a phenothiazine core with a 3-
(dimethylaminopropyl) group attached to the nitrogen at position 10.[1]

Melting Point

The melting point of Promazine hydrochloride is reported to be in the range of 174-176 °C.[3]
This thermal property is crucial for its identification, purity assessment, and formulation
development, particularly for solid dosage forms.

Dissociation Constant (pKa)

The pKa value represents the pH at which a compound is 50% ionized. As a tertiary amine,
Promazine is a basic compound.[1] Its strongest basic pKa is documented as 9.36.[1][4] This
indicates that at physiological pH (~7.4), Promazine hydrochloride will be predominantly in its
protonated, cationic form, which significantly influences its solubility, membrane permeability,
and receptor binding. The hydrochloride salt is maximally stable at a pH of 6.5.[1]
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Partition Coefficient (logP)

The logarithm of the partition coefficient (logP) between octanol and water is a key measure of
a drug's lipophilicity. For the free base form of Promazine, the logP value is 4.55.[1] This high
value indicates significant lipophilicity, suggesting that the molecule can readily cross lipid cell
membranes, including the blood-brain barrier, which is essential for its central nervous system
activity.

Solubility

Solubility is a critical factor affecting a drug's dissolution rate and bioavailability. Promazine
hydrochloride is described as slightly soluble in water, as well as in chloroform and methanol.
[3] Its solubility is higher in dimethyl sulfoxide (DMSO), with a reported value of 64 mg/mL.[5]
The aqueous solubility is pH-dependent due to its basic nature; as a hydrochloride salt, it
exhibits higher solubility in acidic media.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of
physicochemical properties. Below are standard protocols for measuring solubility and logP.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining equilibrium solubility.[6]

o Preparation: An excess amount of solid Promazine hydrochloride is added to a series of vials
containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 1.2, 4.5,
and 6.8).[7]

» Equilibration: The vials are sealed and agitated in a mechanical shaker or rotator at a
constant, controlled temperature (typically 37 °C) to simulate physiological conditions.[7] The
system is shaken for a predetermined period (e.g., 24-48 hours) sufficient to reach
equilibrium, where the concentration of the dissolved solute remains constant.[7]

o Phase Separation: After equilibration, the suspension is allowed to stand, and the
undissolved solid is separated from the solution via centrifugation or filtration using a suitable
membrane filter that does not bind the drug.
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e Quantification: The concentration of Promazine hydrochloride in the clear supernatant or
filtrate is determined using a validated analytical method, such as High-Performance Liquid
Chromatography (HPLC) with UV detection.

e Analysis: The experiment is performed in replicate, and the average concentration is
reported as the equilibrium solubility at that specific pH and temperature.

Octanol-Water Partition Coefficient (logP) Determination

The shake-flask method is also the classical approach for experimentally determining the logP
value.[2]

o Phase Preparation: Equal volumes of 1-octanol and water (or a suitable buffer, e.g., pH 7.4
phosphate buffer) are mixed and mutually saturated by shaking for 24 hours before the
experiment.[5]

» Partitioning: A precisely weighed amount of Promazine is dissolved in one of the phases
(typically the one in which it is more soluble). This solution is then added to the other phase
in a separatory funnel or vial.

» Equilibration: The mixture is vigorously shaken for a set period (e.g., 1 hour) to allow the
compound to partition between the aqueous and octanol layers until equilibrium is reached.
The apparatus is then left undisturbed to allow for complete phase separation.

o Sampling and Quantification: Aliquots are carefully removed from both the octanol and
agueous layers. The concentration of Promazine in each phase is measured using an
appropriate analytical technique like HPLC-UV.

o Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the
octanol phase to the concentration in the aqueous phase. The final logP is the base-10
logarithm of this ratio.[2]

Visualizations
Signaling Pathway of Promazine Hydrochloride

Promazine exerts its therapeutic effects by acting as an antagonist at a wide range of
neurotransmitter receptors. Its antipsychotic action is primarily attributed to the blockade of
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dopamine D2 receptors in the mesolimbic pathway. Its sedative effects are linked to histamine

H1 receptor antagonism, while other effects and side effects stem from its interaction with

serotonergic, muscarinic, and adrenergic receptors.[1]
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Multi-receptor antagonism of Promazine.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps of the shake-flask method for determining the

equilibrium solubility of a pharmaceutical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Promazine | C17H20N2S | CID 4926 - PubChem [pubchem.ncbi.nim.nih.gov]
e 2. go.drugbank.com [go.drugbank.com]

¢ 3. go.drugbank.com [go.drugbank.com]

¢ 4. selleckchem.com [selleckchem.com]

e 5. GSRS [precision.fda.gov]

e 6. Promazine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry |
PharmaCompass.com [pharmacompass.com]

e 7. Promazine Hydrochloride | C17H21CIN2S | CID 5887 - PubChem
[pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical
Properties of Promazine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265178#physicochemical-properties-of-opromazine-
hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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